New Methylene Blue N zinc chloride double salt

Description

Systematic IUPAC Nomenclature and CAS Registry

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride . This nomenclature reflects its cationic phenothiazinium core, ethylamino and methyl substituents, and the zinc chloride counterion.

The compound’s Chemical Abstracts Service (CAS) registry number is 6586-05-6 , a unique identifier critical for regulatory and commercial tracking. Its European Community (EC) number, 229-516-6 , further facilitates international chemical inventory management.

| Nomenclature Parameter | Detail |

|---|---|

| IUPAC Name | zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride |

| CAS Registry Number | 6586-05-6 |

| EC Number | 229-516-6 |

Structural Formula and Molecular Weight Analysis

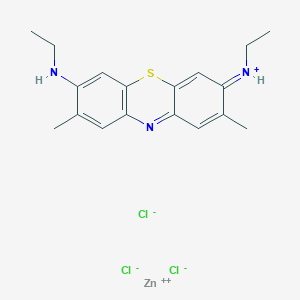

The molecular formula C₁₈H₂₂Cl₃N₃SZn encapsulates the compound’s composition, integrating a phenothiazinium chromophore with zinc chloride. The structural formula (Figure 1) features a planar heterocyclic ring system with ethylamino and methyl groups at positions 3,7 and 2,8, respectively, coordinated to a zinc ion via three chloride ligands.

Molecular weight calculations align with experimental data:

- Carbon (C₁₈): 12.01 × 18 = 216.18 g/mol

- Hydrogen (H₂₂): 1.01 × 22 = 22.22 g/mol

- Chlorine (Cl₃): 35.45 × 3 = 106.35 g/mol

- Nitrogen (N₃): 14.01 × 3 = 42.03 g/mol

- Sulfur (S): 32.07 g/mol

- Zinc (Zn): 65.38 g/mol

- Total: 483.23 g/mol (theoretical) vs. 484.19 g/mol (observed), with minor discrepancies attributable to isotopic variations.

The SMILES notation ([Cl-].[Cl-].[Cl-].[Zn++].CCNC1=CC2=[S+]C3=CC(NCC)=C(C)C=C3N=C2C=C1C) and InChI key (GGKWUSWRGRCLEV-UHFFFAOYSA-K) provide machine-readable descriptors for databases.

Properties

Molecular Formula |

C18H22Cl3N3SZn |

|---|---|

Molecular Weight |

484.2 g/mol |

IUPAC Name |

zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride |

InChI |

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |

InChI Key |

OPVUYBOFNBJFGV-UHFFFAOYSA-L |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .

Common Reagents and Conditions

Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.

Major Products Formed

Leuco Methylene Blue: Formed through the reduction of New Methylene Blue N.

Oxidized Derivatives: Formed through oxidation reactions, often resulting in changes to the dye’s color properties.

Scientific Research Applications

New Methylene Blue N has a wide range of applications in scientific research:

Mechanism of Action

New Methylene Blue N exerts its effects primarily through its ability to bind and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison

Key Observations :

- NMB-Zn’s larger molecular structure and dual salt configuration contribute to distinct packing arrangements, improving solubility and diffusion rates compared to MB-Zn .

- DMMB-Zn, a dimethylated analog, exhibits higher specificity for glycosaminoglycans (GAGs) due to steric and electronic effects .

Stability and Reactivity

- NMB-Zn: Zinc ions stabilize the phenothiazine core, reducing aggregation and enabling consistent redox behavior in aqueous environments .

- MB-Zn: Lacks the methyl and dimethylamino substituents of NMB-Zn, leading to lower thermal stability .

- DMMB-Zn: The 1,9-dimethyl groups hinder nonspecific interactions, making it ideal for quantitative assays .

Table 2: Functional Comparison

Biological Activity

New Methylene Blue N (NMBN), a zinc chloride double salt, has garnered attention in the field of photodynamic therapy (PDT) due to its potent antimicrobial properties. This article delves into the biological activity of NMBN, exploring its mechanisms, applications, and research findings.

- Chemical Formula : C₁₈H₂₂Cl₃N₃SZn

- Molecular Weight : 416.05 g/mol

- CAS Number : 6586-05-6

- Absorption Spectrum : Maximum absorption at 630 nm, making it suitable for photodynamic applications .

NMBN operates primarily through photodynamic mechanisms, where it acts as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS) that lead to cellular damage and death in target microorganisms. The mechanism can be summarized as follows:

- Light Activation : NMBN absorbs light energy.

- ROS Generation : This energy is converted into ROS, which can oxidize cellular components.

- Cellular Damage : The oxidative stress leads to damage of proteins, lipids, and nucleic acids, ultimately causing cell death.

Case Studies and Research Findings

-

Candida albicans Inactivation :

- A study demonstrated that PDT using NMBN significantly reduced the viability of Candida albicans. At a concentration of 2.5 µM and light fluences of 3 J cm² and 10 J cm², mortality rates were observed at 97.4% and 99.9975%, respectively .

- Proteomic analysis revealed modifications in the C. albicans proteome post-treatment, indicating extensive protein damage correlating with cell death .

- Inhibition of Plant-Pathogenic Fungi :

- Susceptibility Testing :

Comparative Efficacy Table

| Compound | Target Organism | Mortality Rate (%) | Concentration (µM) | Light Fluence (J/cm²) |

|---|---|---|---|---|

| New Methylene Blue N | Candida albicans | 97.4 | 2.5 | 3 |

| New Methylene Blue N | Candida albicans | 99.9975 | 2.5 | 10 |

| New Methylene Blue N | Colletotrichum acutatum | Not specified | Not specified | Not specified |

Safety and Handling

While NMBN is effective as an antimicrobial agent, it is classified as an irritant and should be handled with care in laboratory settings. Proper protective equipment should be worn during handling to avoid exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.